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molecular formula C10H11N3 B1317198 4-(4-Methyl-1h-imidazol-1-yl)benzenamine CAS No. 102791-87-7

4-(4-Methyl-1h-imidazol-1-yl)benzenamine

Cat. No. B1317198
M. Wt: 173.21 g/mol
InChI Key: PJUPTRYCQKQLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633208B2

Procedure details

4-(4-methyl-1H-imidazol-1-yl)nitrobenzene (22.5 g; 0.87 mmol) is dissolved in abs. ethanol (250 mL), then SnCl2.2H2O (125 g; 0.55 mol) is added portion-wise, on cooling at 0° C. The resulting mixture is stirred at r.t. for 2 hours and heated at reflux overnight. The reaction mixture is then cooled at r.t. and the pH is adjusted to 12, by adding 30% KOH (500 mL), then KOH pellets under stirring. The resulting suspension is filtered and the cake is washed with ethanol, the combined filtrate and washings are concentrated and the residue is extracted with DCM. Concentration of the combined organic extracts afforded the title product as a slight brown solid (15.3 g; 80%), m.p.: 122-125° C. C10H11N3, MW 173.22.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
125 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[CH:6]=1.O.O.Cl[Sn]Cl.[OH-].[K+]>C(O)C>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
CC=1N=CN(C1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
125 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at r.t. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled at r.t.
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
WASH
Type
WASH
Details
the cake is washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings are concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1N=CN(C1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 10152.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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